5-{[5-(2-Bromo-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione
Overview
Description
The compound 5-{[5-(2-Bromo-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione is a complex organic molecule that belongs to the class of furan derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(2-Bromo-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione typically involves multiple steps. One common method includes the radical bromination of a precursor compound using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . This intermediate is then subjected to further reactions, such as Suzuki–Miyaura cross-coupling, to introduce the furan and phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-{[5-(2-Bromo-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in tetrahydrofuran (THF) for deprotonation followed by nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-{[5-(2-Bromo-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-{[5-(2-Bromo-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-nitrophenyl furan derivatives
- Phenyl dioxane derivatives
- Other furan-based compounds with similar substituents
Uniqueness
The uniqueness of 5-{[5-(2-Bromo-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-dioxane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrNO7/c22-17-10-13(23(26)27)6-8-15(17)18-9-7-14(28-18)11-16-19(24)29-21(30-20(16)25)12-4-2-1-3-5-12/h1-11,21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRLBGBQHGAJIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2OC(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Br)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrNO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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